molecular formula C8H10BrNS B8488918 2-Bromo-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

2-Bromo-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B8488918
M. Wt: 232.14 g/mol
InChI Key: HTQYCHBGBWFLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H10BrNS and its molecular weight is 232.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C8H10BrNS/c1-10-3-2-7-6(5-10)4-8(9)11-7/h4H,2-3,5H2,1H3

InChI Key

HTQYCHBGBWFLEY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.3 mL) in HOAc (10 mL) was slowly added over 5 min to a mixture of 5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 g, 6.5 mmol) in acetic acid (10 mL) and water (10 mL) at 0° C. The resulting mixture was stirred at 0° C. for 1 h. Work-up: the reaction mixture was partitioned between ethyl acetate (300 mL) and water (200 mL). The organic layer was separated, washed with saturated aqueous NaHCO3 (300 mL) and brine (100 mL), dried over Na2SO4, and concentrated in vacuo. The residue was recrystallized from 1:4 EtOAc/petroleum ether (150 mL) to afford the title compound as white solid (660 mg, 43%). 1H NMR (DMSO-d6, 400 MHz): δ 6.91 (s, 1H), 3.33 (s, 2H), 2.73-2.71 (m, 2H), 2.52-2.51 (m, 2H), 2.33 (s, 3H). LCMS: 233 (M+H)+.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
43%

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